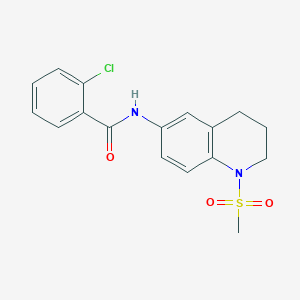

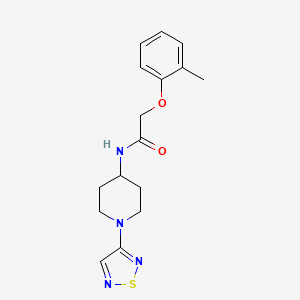

![molecular formula C16H18N4O B2617265 N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097917-98-9](/img/structure/B2617265.png)

N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine, also known as DMBA-PD or AZD3965, is a small molecule inhibitor that targets the monocarboxylate transporter 1 (MCT1). MCT1 is a protein that is involved in the transport of lactate, a byproduct of anaerobic metabolism, across the cell membrane. DMBA-PD has been found to be effective in inhibiting the growth of cancer cells that rely on lactate as an energy source.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Antidepressant and Nootropic Agents : A study outlined the synthesis and pharmacological evaluation of various Schiff’s bases and 2-azetidinones, highlighting their potential as antidepressant and nootropic agents. The study suggests that the 2-azetidinone skeleton holds promise as a CNS active agent, indicating a pathway for developing more potent and safe therapeutic agents for CNS disorders (Asha B. Thomas, R. Nanda, L. Kothapalli, S. C. Hamane, 2016).

Antioxidant Properties : Another research focused on the in vitro antioxidant properties of new thiazole derivatives, which include a series of compounds synthesized from 3,4,5-trimethoxy benzaldehyde thiosemicarbazone. These compounds exhibited potent antioxidant activity, emphasizing their potential in medical and nutritional applications to combat oxidative stress (V. Jaishree, N. Ramdas, J. Sachin, B. Ramesh, 2012).

Antimicrobial and Antitubercular Activities : Research on the synthesis of new pyrimidine-azetidinone analogues demonstrated their significant antimicrobial and antitubercular activities. This study underscores the potential of these compounds in developing new antibacterial and antitubercular medications (M. Chandrashekaraiah, Mallesha Lingappa, Vathsala Deepu Channe Gowda, D. G. Bhadregowda, 2014).

Chemical Reactions and Mechanisms

- Oxidation Studies : A kinetic study on the oxidation of substituted azinyl formamidines by permanganate in an aqueous alkaline medium provided insights into their chemical reactivity and potential applications in synthetic chemistry (A. Fawzy, M. Shaaban, 2014).

Antibacterial Activity

- Nitrogen-Carbon-Linked Oxazolidinones : A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents were prepared, targeting an expansion of the spectrum of activity to include Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. This work illustrates the ongoing efforts to design more effective antibiotics against resistant bacterial strains (M. Genin et al., 2000).

Propriétés

IUPAC Name |

(2,4-dimethylphenyl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-11-5-6-14(12(2)8-11)16(21)20-9-13(10-20)18-15-4-3-7-17-19-15/h3-8,13H,9-10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTFCZORKQVNEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2CC(C2)NC3=NN=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2,4-dimethylbenzoyl)azetidin-3-yl]pyridazin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

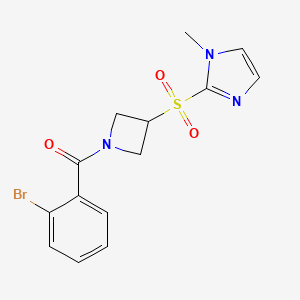

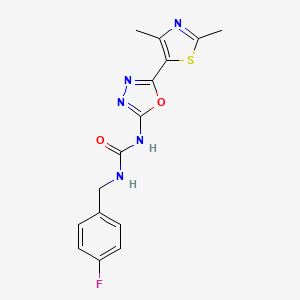

![2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2617185.png)

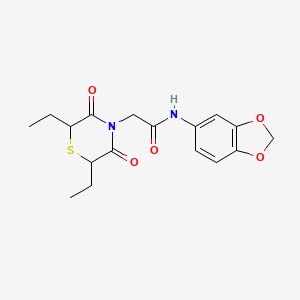

![N-[(1R,2R)-2-Ethoxycycloheptyl]prop-2-enamide](/img/structure/B2617188.png)

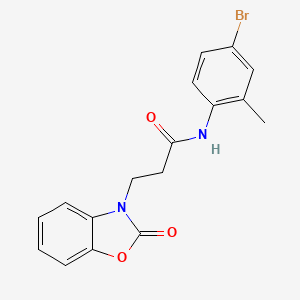

![6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2617197.png)

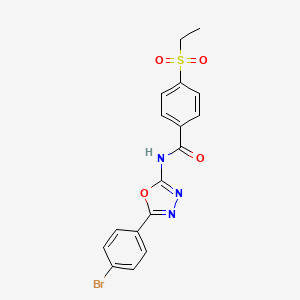

![2-methoxy-5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2617198.png)

![Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate](/img/structure/B2617201.png)

![5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde](/img/structure/B2617203.png)